3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde
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Overview
Description
3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde is an organic compound with the molecular formula C16H15BrO3 It is a derivative of benzaldehyde, featuring bromine and ethoxy substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde typically involves the reaction of 3-bromo-4-hydroxy-5-ethoxybenzaldehyde with 4-bromobenzyl bromide in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing large-scale reactors to achieve higher yields and purity.
Chemical Reactions Analysis
Types of Reactions
3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other nucleophiles.
Oxidation Reactions: The aldehyde group can be oxidized to a carboxylic acid.
Reduction Reactions: The aldehyde group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents such as methanol or tetrahydrofuran (THF).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in anhydrous conditions.
Major Products
Substitution: Formation of various substituted benzaldehyde derivatives.
Oxidation: Formation of 3-bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzoic acid.
Reduction: Formation of 3-bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzyl alcohol.
Scientific Research Applications
3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the study of enzyme inhibition and protein interactions.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites on proteins or enzymes, thereby inhibiting their activity. This interaction can disrupt various biochemical pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 3-Bromo-4-ethoxy-5-methoxybenzaldehyde
- 4-[(4-Bromobenzyl)oxy]-3-methoxybenzaldehyde
- 3-Bromo-5-ethoxy-4-methoxybenzaldehyde
Uniqueness
3-Bromo-4-[(4-bromobenzyl)oxy]-5-ethoxybenzaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and ethoxy groups enhances its reactivity and potential for diverse applications in research and industry .
Properties
Molecular Formula |
C16H14Br2O3 |
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Molecular Weight |
414.09 g/mol |
IUPAC Name |
3-bromo-4-[(4-bromophenyl)methoxy]-5-ethoxybenzaldehyde |
InChI |
InChI=1S/C16H14Br2O3/c1-2-20-15-8-12(9-19)7-14(18)16(15)21-10-11-3-5-13(17)6-4-11/h3-9H,2,10H2,1H3 |
InChI Key |
RKMUWOGHEQIAGH-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(C(=CC(=C1)C=O)Br)OCC2=CC=C(C=C2)Br |
Origin of Product |
United States |
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